N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide
CAS No.: 921820-34-0
Cat. No.: VC11935760
Molecular Formula: C13H13N3O3S
Molecular Weight: 291.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921820-34-0 |
|---|---|
| Molecular Formula | C13H13N3O3S |
| Molecular Weight | 291.33 g/mol |
| IUPAC Name | N-[4-[2-(cyclopropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C13H13N3O3S/c17-11(14-8-3-4-8)6-9-7-20-13(15-9)16-12(18)10-2-1-5-19-10/h1-2,5,7-8H,3-4,6H2,(H,14,17)(H,15,16,18) |
| Standard InChI Key | XRYVASBQHGESIJ-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
| Canonical SMILES | C1CC1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Introduction
N-{4-[(Cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide is a synthetic compound that integrates the structural features of a thiazole and a furan moiety. This compound is of interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below is a detailed exploration of its synthesis, structure, and biological significance.
Structural Details
| Property | Description |
|---|---|
| Molecular Formula | C12H12N3O3S |
| Molecular Weight | 278.31 g/mol |
| Key Functional Groups | Thiazole ring, furan ring, cyclopropylcarbamoyl group |
| IUPAC Name | N-{4-[(Cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide |
The compound features a thiazole ring substituted with a cyclopropylcarbamoyl methyl group and a furan carboxamide moiety. These groups contribute to its chemical reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
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Thiazole Formation:
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A thiazole derivative is synthesized using thiourea and an appropriate haloketone under reflux conditions.
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Carbamoylation:
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Cyclopropyl isocyanate or cyclopropylamine reacts with the thiazole intermediate to introduce the cyclopropylcarbamoyl group.
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Furan Carboxamide Coupling:
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The final step involves coupling the thiazole derivative with a furan carboxylic acid or its activated ester.
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This process ensures high yield and purity of the target compound.
Anticancer Potential
Thiazole derivatives have demonstrated efficacy in inhibiting cancer cell proliferation by targeting specific enzymes or signaling pathways. The cyclopropyl group in this compound may enhance lipophilicity, improving cellular uptake and bioavailability.
Anti-inflammatory Activity
The structure suggests potential as an anti-inflammatory agent through inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammation pathways.
Spectroscopic Characterization
| Technique | Observed Data |
|---|---|
| 1H-NMR (δ ppm) | Signals for aromatic protons (6–8 ppm), cyclopropyl protons (0.5–1 ppm), amide NH |
| 13C-NMR (δ ppm) | Peaks corresponding to carbonyl carbons (~170 ppm) and aromatic carbons (~120–140 ppm) |
| IR (cm⁻¹) | Amide C=O stretch (~1650 cm⁻¹), thiazole C=N stretch (~1500 cm⁻¹), NH stretch (~3300 cm⁻¹) |
These data confirm the presence of functional groups and the integrity of the molecular structure.
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